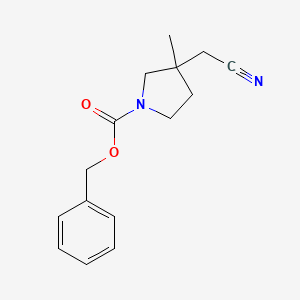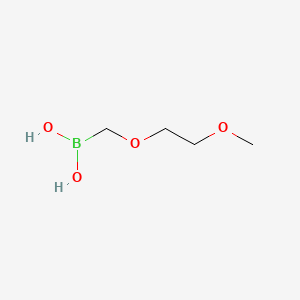
((2-Methoxyethoxy)methyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Methoxyethoxy)methyl)boronic acid: is an organoboron compound with the molecular formula C4H11BO4. It is a boronic acid derivative that features a boron atom bonded to a ((2-methoxyethoxy)methyl) group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ((2-Methoxyethoxy)methyl)boronic acid typically involves the reaction of boronic acid with ((2-methoxyethoxy)methyl) reagents under controlled conditions. One common method includes the use of organolithium or organomagnesium reagents to introduce the ((2-methoxyethoxy)methyl) group to the boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Methoxyethoxy)methyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
Applications De Recherche Scientifique
Chemistry: ((2-Methoxyethoxy)methyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are used for their ability to bind to diols, making them useful in the development of sensors and drug delivery systems. This compound can be used in the design of boronic acid-based inhibitors for enzymes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and pharmaceuticals. Its ability to form stable complexes with various organic molecules makes it valuable in material science .
Mécanisme D'action
The mechanism of action of ((2-Methoxyethoxy)methyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: ((2-Methoxyethoxy)methyl)boronic acid is unique due to its ((2-methoxyethoxy)methyl) group, which imparts specific chemical properties such as increased solubility and reactivity. Compared to phenylboronic acid, it has a more flexible structure, allowing for different applications in synthesis and material science. Methylboronic acid and vinylboronic acid, while similar in their boronic acid functionality, differ in their reactivity and applications due to their distinct substituents .
Propriétés
Formule moléculaire |
C4H11BO4 |
|---|---|
Poids moléculaire |
133.94 g/mol |
Nom IUPAC |
2-methoxyethoxymethylboronic acid |
InChI |
InChI=1S/C4H11BO4/c1-8-2-3-9-4-5(6)7/h6-7H,2-4H2,1H3 |
Clé InChI |
QNDHBGUCDGSMTF-UHFFFAOYSA-N |
SMILES canonique |
B(COCCOC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
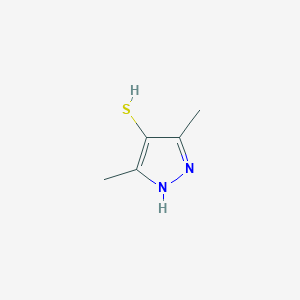
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
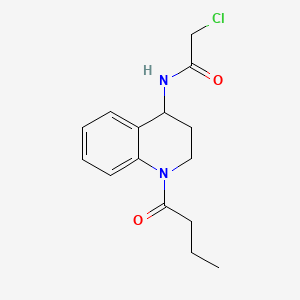
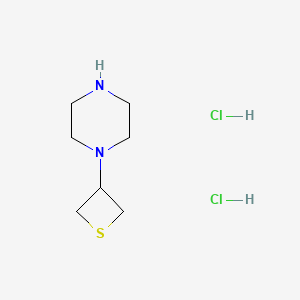
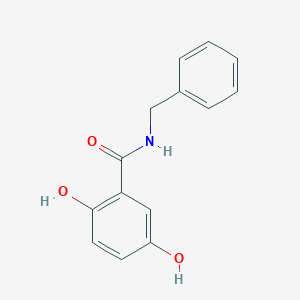
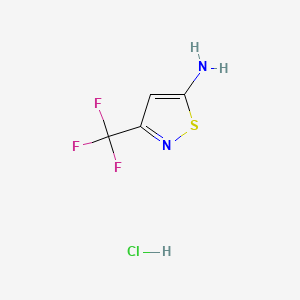
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)
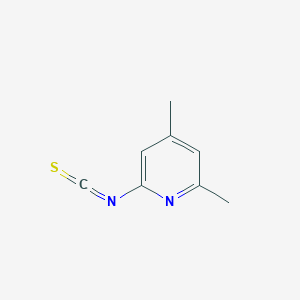

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
